2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

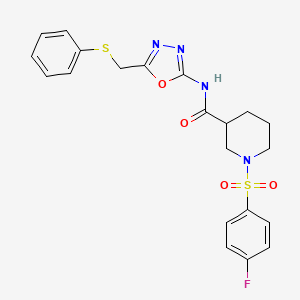

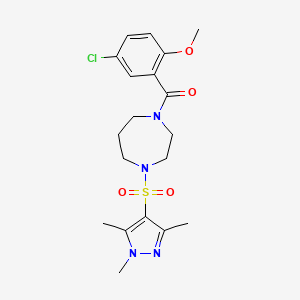

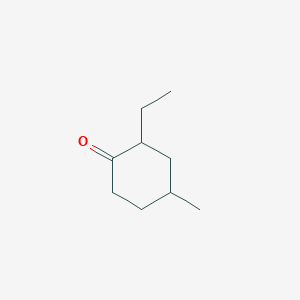

“2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its CAS Number: 956611-69-1 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with an amino group and a 2-hydroxy-5-methylphenyl group attached .Scientific Research Applications

Synthesis and Chemical Studies

Synthesis Processes : This compound, related to Glufosinate, has been synthesized through hydroformylation–amidocarbonylation of specific phosphinate precursors (Sakakura, Huang, & Tanaka, 1991). Another synthesis method involved copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).

Catalytic Asymmetric Synthesis : It has been used as a building block in the biosynthesis of tetrahydroisoquinoline alkaloids, with a developed synthetic route utilizing chiral phase transfer alkylation (Tanifuji et al., 2016).

Chemical Modifications : Derivatives of this acid containing various moieties have been synthesized and demonstrated antimicrobial activities against specific bacterial and fungal strains (Mickevičienė et al., 2015).

Pharmacological and Biological Applications

Antimicrobial Activities : N-Substituted derivatives exhibited significant antimicrobial and antifungal properties against specific pathogens (Mickevičienė et al., 2015).

Pharmacokinetic Studies : Studies on racemic drugs like Alminoprofen, related to 2-amino-3-arylpropanoic acids, have revealed major urinary metabolites and their stereochemical characterizations, which are crucial for understanding drug metabolism (Baba et al., 2018).

Intrinsic Degradation Kinetics : Investigations into the intrinsic degradation kinetics of diastereomers of certain glucuronides derived from racemic amino acids have provided insights into their stability under physiological conditions (Baba et al., 2018).

Miscellaneous Applications

Material Sciences : This compound has been utilized in modifying radiation-induced hydrogels for potentially enhanced thermal stability and biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Analytical Chemistry : In countercurrent chromatography studies, derivatives of this acid have been enantioseparated, contributing to analytical methods in chemistry (Jin et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-amino-2-(2-hydroxy-5-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-3-4-8(12)7(5-6)10(2,11)9(13)14/h3-5,12H,11H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFLEXUNTGIBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)

![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)

![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)